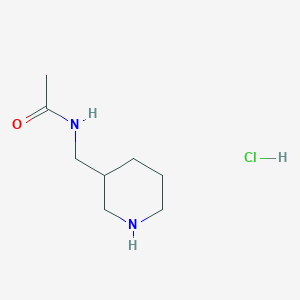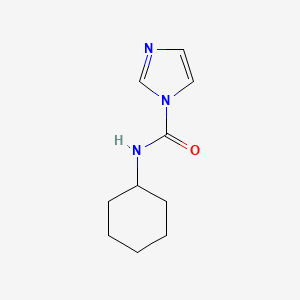
N-Cyclohexyl-1-imidazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyclohexyl-1-imidazolecarboxamide is a chemical compound with the molecular formula C10H15N3O and a molecular weight of 193.25 g/mol . This compound belongs to the class of imidazole derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-Cyclohexyl-1-imidazolecarboxamide can be synthesized through the reaction of cyclohexylamine with 1,1’-carbonyldiimidazole . The reaction typically involves the following steps:
- Dissolve cyclohexylamine in a suitable solvent such as tetrahydrofuran (THF).
- Add 1,1’-carbonyldiimidazole to the solution with vigorous stirring.
- Allow the reaction to proceed at room temperature for a specified duration.
- Isolate the product by filtration and purify it using standard techniques such as recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and implementing efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: N-Cyclohexyl-1-imidazolecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in a solvent like ethanol.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with functional groups such as hydroxyl or carbonyl.
Reduction: Formation of reduced derivatives with hydrogenated imidazole rings.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N-Cyclohexyl-1-imidazolecarboxamide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of N-Cyclohexyl-1-imidazolecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity . For example, the carboxamide moiety can interact with enzyme active sites, inhibiting their function and affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
N-Cyclohexyl-1-imidazolecarboxamide: Unique due to its specific substitution pattern on the imidazole ring.
N-Cyclohexyl-2-imidazolecarboxamide: Similar structure but with a different substitution position.
N-Cyclohexyl-4-imidazolecarboxamide: Another similar compound with a different substitution pattern.
Uniqueness: this compound is unique due to its specific substitution at the 1-position of the imidazole ring, which imparts distinct chemical and biological properties compared to other isomers .
This article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C10H15N3O |
|---|---|
Molekulargewicht |
193.25 g/mol |
IUPAC-Name |
N-cyclohexylimidazole-1-carboxamide |
InChI |
InChI=1S/C10H15N3O/c14-10(13-7-6-11-8-13)12-9-4-2-1-3-5-9/h6-9H,1-5H2,(H,12,14) |
InChI-Schlüssel |
NXJIYCANKQQFTG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NC(=O)N2C=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


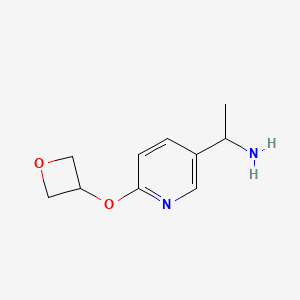

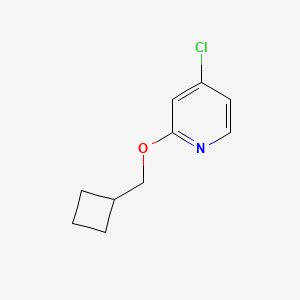
![(4-(Difluoromethyl)benzo[d]oxazol-2-yl)methanol](/img/structure/B11902875.png)

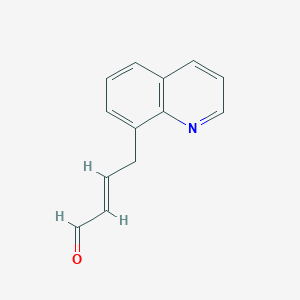
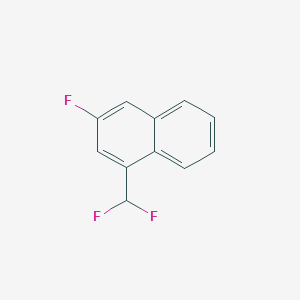
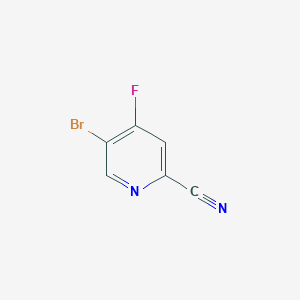

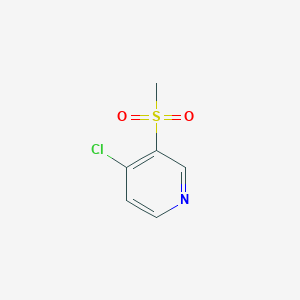
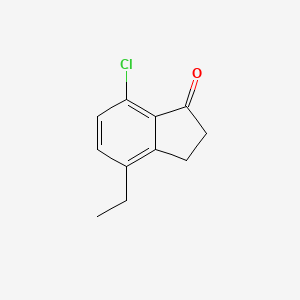
![2-amino-N-[(1S)-1-pyrazin-2-ylethyl]propanamide](/img/structure/B11902911.png)

